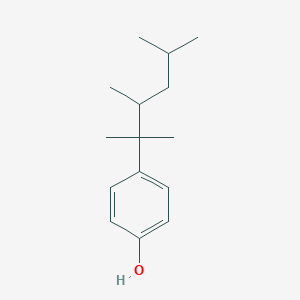stannane CAS No. 923056-93-3](/img/structure/B14189732.png)
[(9H-Fluorene-9-carbonyl)oxy](triphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-Fluorene-9-carbonyl)oxystannane is a chemical compound that features a fluorene moiety bonded to a triphenylstannane group through a carbonyl-oxy linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluorene-9-carbonyl)oxystannane typically involves the reaction of 9H-fluorene-9-carbonyl chloride with triphenylstannane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride. The general reaction scheme is as follows:
9H-Fluorene-9-carbonyl chloride+Triphenylstannane→(9H-Fluorene-9-carbonyl)oxystannane
Industrial Production Methods
While specific industrial production methods for (9H-Fluorene-9-carbonyl)oxystannane are not well-documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of automated reactors and continuous flow systems can further enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(9H-Fluorene-9-carbonyl)oxystannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the stannane moiety to a lower oxidation state.
Substitution: The triphenylstannane group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (9H-Fluorene-9-carbonyl)oxystannane oxides.
Reduction: Formation of reduced stannane derivatives.
Substitution: Formation of substituted [(9H-Fluorene-9-carbonyl)oxy] derivatives.
Wissenschaftliche Forschungsanwendungen
(9H-Fluorene-9-carbonyl)oxystannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (9H-Fluorene-9-carbonyl)oxystannane involves its interaction with molecular targets through its stannane and fluorene moieties. The compound can form coordination complexes with various metal ions, influencing catalytic processes and chemical reactions. The carbonyl-oxy linkage provides stability and reactivity, allowing the compound to participate in diverse chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Fluorene-9-carboxylic acid: Similar fluorene structure but lacks the stannane moiety.
Triphenylstannane: Contains the stannane group but lacks the fluorene moiety.
[(9H-Fluoren-9-ylmethoxy)carbonyl] derivatives: Similar carbonyl-oxy linkage but different substituents.
Uniqueness
(9H-Fluorene-9-carbonyl)oxystannane is unique due to the combination of the fluorene and triphenylstannane groups, providing distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
923056-93-3 |
|---|---|
Molekularformel |
C32H24O2Sn |
Molekulargewicht |
559.2 g/mol |
IUPAC-Name |
triphenylstannyl 9H-fluorene-9-carboxylate |
InChI |
InChI=1S/C14H10O2.3C6H5.Sn/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;3*1-2-4-6-5-3-1;/h1-8,13H,(H,15,16);3*1-5H;/q;;;;+1/p-1 |
InChI-Schlüssel |
HKYLBVFAHDEDIV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4C5=CC=CC=C5C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


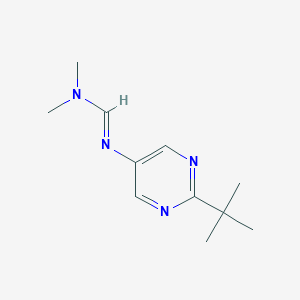
![5-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-methoxy-4-methylphenol](/img/structure/B14189665.png)
![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)
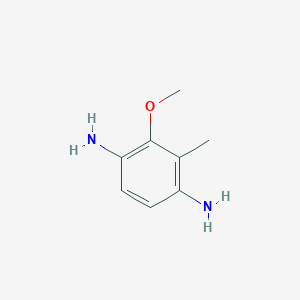
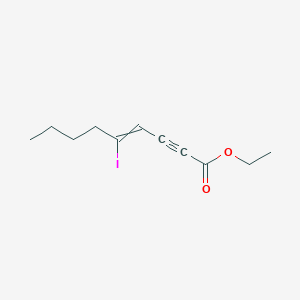
![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)

![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)
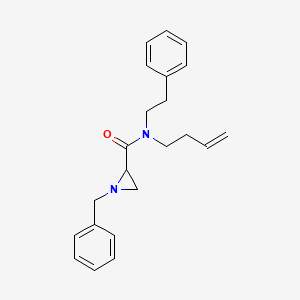

![Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14189719.png)
